molecular formula C9H8ClN3O2 B1311685 Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate CAS No. 215531-00-3

Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate

Cat. No. B1311685
CAS RN: 215531-00-3
M. Wt: 225.63 g/mol
InChI Key: PVVMNFGXLWLETL-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate” is a chemical compound. It belongs to the class of imidazo[1,2-b]pyridazine derivatives which have been widely studied in drug molecules . These compounds are diverse in variety and structure, and show different biological activities and pharmacological properties .


Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives has been a subject of interest in recent years . A new compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, was synthesized and characterized by spectroscopic techniques . The structure of the synthesized compounds is novel compared with the previous imidazoles and pyrazines .


Molecular Structure Analysis

The molecular structure of the synthesized compound was characterized by 1H NMR, 13C NMR, FTIR, and MS . Its single crystal was confirmed using X-ray diffraction (XRD) . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional . The results of comparison show that the experimental study on the structure of the title compound is consistent with the theoretical study .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-b]pyridazine derivatives have been reported in several studies . The synthesis methods of imidazo[1,2-b]pyridazine compounds have been reported with the rapid development of organic synthesis technology .

Scientific Research Applications

Future Directions

The imidazo[1,2-b]pyridazine scaffold can provide a variety of bioactive molecules and is an important heterocyclic nucleus . The successful kinase inhibitor bonatinib has aroused people’s strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine . These compounds show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, acetylcholinesterase inhibitors, etc . Therefore, the future direction could be the exploration of new derivatives of imidazo[1,2-b]pyridazine for various therapeutic applications.

properties

IUPAC Name

methyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-15-9(14)4-6-5-13-8(11-6)3-2-7(10)12-13/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVMNFGXLWLETL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN2C(=N1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451764
Record name Methyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate

CAS RN

215531-00-3
Record name Methyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10.1 g of 3-amino-6-chloropyridazine was suspended in 120 ml of methanol; 23.5 g of methyl 4-chloroacetoacetate was added, followed by heating and refluxing for 20 hours. After cooling, the mixture was concentrated under reduced pressure; the residue was ajusted to pH 7 by the addition of an aqueous solution of sodium hydrogen carbonate, followed by extraction with ethyl ether; the extract was washed with saline and dried with magnesium sulfate. The dry product was concentrated under reduced pressure; the residue was subjected to silica gel column chromatography and eluted with hexane:ethyl acetate (1:4). The desired fraction was collected to yield 9.15 g of methyl 6-chloroimidazo[1,2-b]pyridazin-2-acetate was dissolved in 10 ml of N,N-dimethylformamide; while the solution was stirred under ice water cooling conditions, 3.5 g of a 60% sodium hydride dispersion in mineral oil was add little by little, followed by stirring at room temperature for 30 minutes. Under ice water cooling conditions, 6.3 ml of methyl iodide was added, followed by stirring at room temperature for 5 hours. Ice water was poured, followed by extraction with ethyl acetate; the extract was washed with saline and dried with magnesium sulfate. The dry product was concentrated under reduced pressure; the residue was subjected to silica gel column chromatography and eluted with hexane:ethyl acetate (1:1). The desired fraction was collected and concentrated to yield 14.1 g of the title compound.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

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